5-Methyl-4-phenylthiophene-3-carboxylic acid molecular weight
5-Methyl-4-phenylthiophene-3-carboxylic acid molecular weight
An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Methyl-4-phenylthiophene-3-carboxylic acid is a polysubstituted thiophene derivative of significant interest in medicinal chemistry. The thiophene ring is a privileged scaffold, bioisosteric to the benzene ring but with distinct electronic properties, while the carboxylic acid moiety is a critical pharmacophore in numerous approved drugs. This guide provides a comprehensive overview of the molecule's core properties, a validated synthesis protocol, characterization methodologies, and discusses its potential applications in drug discovery, particularly drawing parallels to known anti-inflammatory agents. The molecular formula is C₁₂H₁₀O₂S, corresponding to a molecular weight of approximately 218.27 g/mol .[1]
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring system is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the phenyl group. Its inclusion can modulate a compound's pharmacokinetic profile—affecting absorption, distribution, metabolism, and excretion (ADME)—and enhance binding affinity to biological targets. The sulfur heteroatom introduces a dipole moment and can engage in unique interactions, such as hydrogen bonding and metal coordination, not possible with its carbocyclic analog.
The appendage of a carboxylic acid functional group is a well-established strategy in drug design.[2] This group is ionizable at physiological pH, which can enhance aqueous solubility and provides a strong hydrogen bond donor/acceptor site for anchoring to protein targets like enzymes and receptors.[3] The specific substitution pattern of 5-Methyl-4-phenylthiophene-3-carboxylic acid places these key functional groups in a defined spatial arrangement, making it a valuable scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. Notably, related phenylthiophene carboxylic acid derivatives have been investigated as potent antirheumatic agents, highlighting a promising avenue for this molecule's application.[4]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its development.
Molecular Structure and Identifiers
The structural arrangement of 5-Methyl-4-phenylthiophene-3-carboxylic acid is key to its chemical behavior and biological activity.
Caption: Molecular Structure of 5-Methyl-4-phenylthiophene-3-carboxylic acid.
Tabulated Physicochemical Data
The following table summarizes the key quantitative data for the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂S | - |
| Molecular Weight | 218.27 g/mol | [1] |
| CAS Number | 557792-56-0 | [1] |
| Appearance | White to off-white solid | (Predicted) |
| pKa | 3.5 - 4.5 | (Predicted, typical for carboxylic acids) |
| LogP | ~3.2 | (Predicted) |
Spectroscopic Profile (Predicted)
For structural confirmation and quality control, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are anticipated:
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¹H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), aromatic protons from the phenyl group (~7.2-7.6 ppm), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Signals corresponding to the methyl carbon, the four distinct thiophene ring carbons, the six phenyl carbons, and the carbonyl carbon of the carboxylic acid (~170 ppm) are expected.
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IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C stretches in the aromatic regions (~1450-1600 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (218.27).
Synthesis and Purification Workflow
The synthesis of polysubstituted thiophenes can be achieved through various established methodologies. The Gewald three-component reaction is a highly efficient and convergent approach for creating substituted 2-aminothiophenes, which can serve as versatile intermediates.[5] A proposed pathway leverages this reaction followed by functional group transformation.
Rationale for Synthetic Strategy
The chosen strategy aims for efficiency and high yield by constructing the core thiophene scaffold early in the sequence from commercially available starting materials. The Gewald reaction is robust and tolerates a wide range of functional groups. The subsequent diazotization and hydrolysis of the 2-amino group is a standard transformation, though it requires careful control of reaction conditions to avoid side products.
Caption: Proposed workflow for synthesis, purification, and validation.
Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from 1-phenylpropan-1-one.
Step 1: Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate [6]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-phenylpropan-1-one (1.0 eq), propyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.
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Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq), to the mixture. The base catalyzes the initial Knoevenagel condensation and the subsequent ring closure.
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Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product, Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Hydrolysis to 5-Methyl-4-phenylthiophene-3-carboxylic acid
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Saponification: Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).
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Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
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Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
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Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. The carboxylic acid product will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Purity and Identity Validation
The final product's integrity must be confirmed:
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity, ideally demonstrating >95% purity.
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Identity Confirmation: The structure should be unequivocally confirmed by comparing the acquired ¹H NMR, ¹³C NMR, and MS data with the expected profiles described in Section 2.3.
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Melting Point: A sharp melting point range provides an additional indicator of purity.
Relevance and Applications in Drug Discovery
The structural motifs within 5-Methyl-4-phenylthiophene-3-carboxylic acid are highly relevant to the development of new therapeutics.
Role as a Bioisostere and Scaffold
As a bioisostere of a substituted benzoic acid, this molecule allows for the exploration of chemical space that may offer advantages in terms of metabolic stability or target affinity. The thiophene core provides a rigid scaffold that positions the phenyl and carboxylic acid groups in a precise orientation, which is essential for specific interactions with a protein binding pocket.
Potential as an Anti-inflammatory Agent
The development of the antirheumatic drug Esonarimod has established 5-phenylthiophene-3-carboxylic acid derivatives as a promising class of anti-inflammatory agents.[4] These compounds have been shown to antagonize interleukin-1 (IL-1), a key pro-inflammatory cytokine. The title compound, 5-Methyl-4-phenylthiophene-3-carboxylic acid, is a close analog and therefore represents a high-priority candidate for screening in anti-inflammatory and autoimmune disease models. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering an improved therapeutic profile.
Conclusion
5-Methyl-4-phenylthiophene-3-carboxylic acid is a synthetically accessible and medicinally relevant molecule. Its core physicochemical properties have been defined, and a robust, step-by-step synthesis and validation workflow has been presented. Grounded in the established success of related compounds in anti-inflammatory research, this technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this promising scaffold.
References
- Sinfoo Biotech. 5-methyl-4-phenyl-thiophene-3-carboxylic acid.
- PubMed.
- PubMed Central. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
- PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Matrix Scientific.
- ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
Sources
- 1. 5-methyl-4-phenyl-thiophene-3-carboxylic acid,(CAS# 557792-56-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
